molecular formula C10H12N4O B2950666 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-92-9

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2950666
CAS No.: 2034571-92-9
M. Wt: 204.233
InChI Key: KURLZIMJCYXISN-UHFFFAOYSA-N
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Description

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .

Mechanism of Action

Target of Action

The primary targets of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs . The compound has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing its substrate . The exact nature of this interaction and the resulting changes in the target proteins are still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with various tyrosine kinases . These include pathways involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) . The downstream effects of these interactions can lead to a variety of cellular responses, including changes in cell growth, differentiation, and survival .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with and the biochemical pathways it affects . For example, by inhibiting tyrosine kinases, the compound can disrupt signal transduction pathways, leading to altered cell behavior . In the context of cancer, this can result in reduced tumor growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s protonation degree can be significantly impacted by temperature . This can affect the compound’s interaction with its targets and, consequently, its overall effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, leading to the formation of 7-amino-4-chloropyrido[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one stands out due to its unique combination of a dimethylamino group and a methyl group, which enhances its nucleophilic and catalytic properties. This makes it particularly effective in various chemical reactions and biological applications .

Properties

IUPAC Name

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-13(2)9-7-4-5-8(15)14(3)10(7)12-6-11-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURLZIMJCYXISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1N=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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